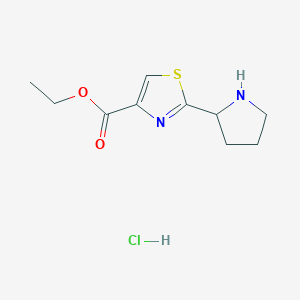
3-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is a complex organic compound that features a piperidinium core, a chlorobenzoyl group, and a phenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate typically involves multiple steps:
Formation of the Piperidinium Core: The piperidinium core can be synthesized through a Mannich reaction involving p-anisaldehyde, acetone, and ammonium acetate trihydrate.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Attachment of the Phenoxy Moiety: The phenoxy group can be attached through a nucleophilic substitution reaction, where the phenol derivative reacts with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can be used for nucleophilic or electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate involves its interaction with molecular targets and pathways within biological systems. The piperidinium core and chlorobenzoyl group may interact with specific proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolopyrazine derivatives, exhibit a range of biological activities.
Piperidine Derivatives: Similar compounds include those with a piperidine core, which are widely used in medicinal chemistry.
Uniqueness
3-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H27ClNO4- |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;3-methylpiperidine |
InChI |
InChI=1S/C17H15ClO4.C6H13N/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6-3-2-4-7-5-6/h3-10H,1-2H3,(H,20,21);6-7H,2-5H2,1H3/p-1 |
Clave InChI |
SYIZVFCAPDKYOV-UHFFFAOYSA-M |
SMILES canónico |
CC1CCCNC1.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-amine](/img/structure/B15123613.png)
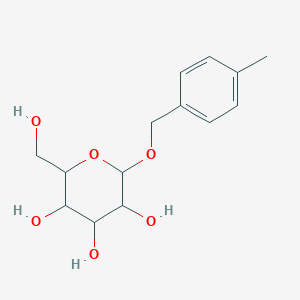
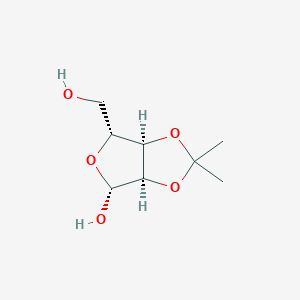
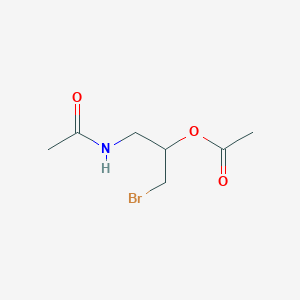
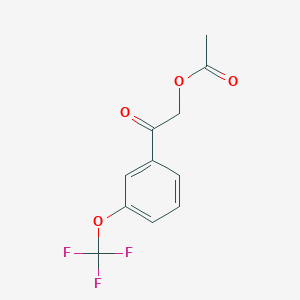
![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B15123640.png)

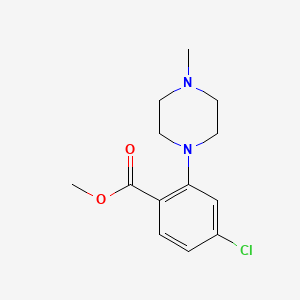

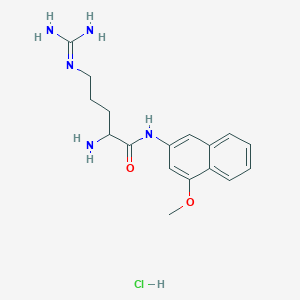
![[R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine](/img/structure/B15123679.png)

